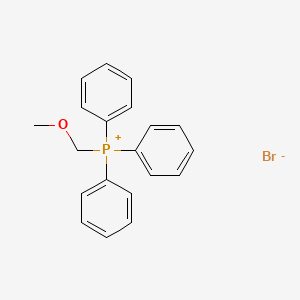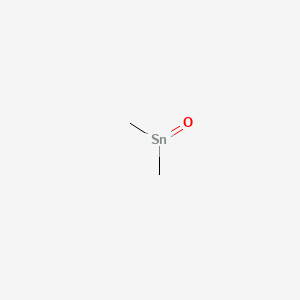
甲氧基甲基三苯基膦溴化物
描述
(Methoxymethyl)triphenylphosphonium bromide is an organophosphorus compound with the molecular formula C20H20BrOP. It is a quaternary phosphonium salt, characterized by the presence of a triphenylphosphonium group attached to a methoxymethyl moiety. This compound is commonly used in organic synthesis, particularly in the Wittig reaction, where it serves as a precursor to methylenetriphenylphosphorane, a useful methylenating reagent .
科学研究应用
作用机制
Target of Action
The primary target of (Methoxymethyl)triphenylphosphonium bromide is aldehydes and ketones . These compounds play a crucial role in various biochemical reactions, serving as intermediates in metabolic pathways.
Mode of Action
(Methoxymethyl)triphenylphosphonium bromide interacts with its targets through a process known as the Wittig Reaction . This reaction involves the preparation of an alkene by the reaction of an aldehyde or ketone with the ylide generated from a phosphonium salt . The geometry of the resulting alkene depends on the reactivity of the ylide .
Biochemical Pathways
The Wittig Reaction, facilitated by (Methoxymethyl)triphenylphosphonium bromide, affects the biochemical pathway involving the conversion of aldehydes and ketones to alkenes . This can have downstream effects on various metabolic processes that involve these compounds.
Result of Action
The primary molecular effect of (Methoxymethyl)triphenylphosphonium bromide’s action is the formation of alkenes from aldehydes or ketones . This can lead to changes in the concentrations of these compounds in the cell, potentially affecting various cellular processes.
Action Environment
The action of (Methoxymethyl)triphenylphosphonium bromide can be influenced by environmental factors such as temperature and the presence of other chemicals. For instance, the compound should be stored in an inert atmosphere at room temperature . Additionally, the presence of strong bases can affect the reactivity of the ylide in the Wittig Reaction .
准备方法
Synthetic Routes and Reaction Conditions: (Methoxymethyl)triphenylphosphonium bromide is typically synthesized by the reaction of triphenylphosphine with methoxymethyl bromide. The reaction proceeds as follows: [ \text{Ph}_3\text{P} + \text{CH}_3\text{OCH}_2\text{Br} \rightarrow \text{Ph}_3\text{PCH}_2\text{OCH}_3\text{Br} ] This reaction is usually carried out in an inert atmosphere at room temperature to prevent any unwanted side reactions .
Industrial Production Methods: In industrial settings, the synthesis of (Methoxymethyl)triphenylphosphonium bromide follows similar principles but is scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving the use of specialized equipment to maintain an inert atmosphere and control the reaction temperature .
化学反应分析
Types of Reactions: (Methoxymethyl)triphenylphosphonium bromide primarily undergoes substitution reactions. It is a key reagent in the Wittig reaction, where it reacts with aldehydes or ketones to form alkenes. The general reaction mechanism involves the formation of a phosphonium ylide, which then reacts with the carbonyl compound to produce the desired alkene .
Common Reagents and Conditions:
Reagents: Strong bases such as butyllithium or sodium hydride are commonly used to generate the phosphonium ylide from (Methoxymethyl)triphenylphosphonium bromide.
Major Products: The major products formed from these reactions are alkenes, which are valuable intermediates in organic synthesis .
相似化合物的比较
Methyltriphenylphosphonium bromide: This compound is similar in structure but lacks the methoxymethyl group.
(Bromomethyl)triphenylphosphonium bromide: This compound has a bromomethyl group instead of a methoxymethyl group.
Uniqueness: (Methoxymethyl)triphenylphosphonium bromide is unique due to the presence of the methoxymethyl group, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a valuable reagent in organic synthesis, particularly for the formation of specific alkenes .
属性
IUPAC Name |
methoxymethyl(triphenyl)phosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20OP.BrH/c1-21-17-22(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20;/h2-16H,17H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOCGROPYCGRERZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrOP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378616 | |
| Record name | (Methoxymethyl)triphenylphosphonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33670-32-5 | |
| Record name | (Methoxymethyl)triphenylphosphonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 33670-32-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of (methoxymethyl)triphenylphosphonium bromide in the synthesis of capsaicin-like molecules and why is this significant?
A1: (Methoxymethyl)triphenylphosphonium bromide is a key reagent in the synthesis of capsaicin-like molecules. It acts as a Wittig reagent, reacting with aldehydes to form specific alkenes. [, ] This is particularly useful in these studies because it allows for the controlled introduction of a methoxyethene side chain. This side chain can then be further manipulated through acid-catalyzed cyclization to form the desired complex aromatic structures found in capsaicin-like molecules. [] This is significant because capsaicinoids are known for their biological activity, particularly as agonists of the TRPV1 receptor, which is involved in pain sensation. [] Therefore, the ability to efficiently synthesize these molecules opens avenues for developing new analgesics.
Q2: Can you give a specific example from the research of how (methoxymethyl)triphenylphosphonium bromide is used?
A2: Certainly. In one of the studies, researchers used (methoxymethyl)triphenylphosphonium bromide to react with 4-benzyloxy-3-methoxybenzaldehyde. [] This reaction created a new carbon-carbon double bond, introducing the methoxyethene group. Following this step, acid hydrolysis was used to transform the product into (4-benzyloxy-3-methoxyphenyl)acetaldehyde. This aldehyde is a valuable precursor for further synthesis of various capsaicin-like molecules. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![6,42,48-triazatridecacyclo[25.18.2.139,42.02,22.05,21.07,20.08,17.010,15.024,46.028,41.031,40.033,38.043,47]octatetraconta-1(45),2(22),3,5(21),7(20),8(17),10,12,14,18,24(46),25,27(47),28(41),29,31(40),33,35,37,39(48),43-henicosaene-9,16,23,32-tetrone](/img/structure/B1585838.png)


